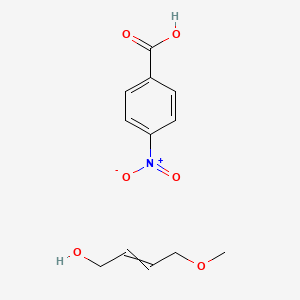![molecular formula C6H9ClO2 B14598384 1-Propanone, 1-[3-(chloromethyl)oxiranyl]- CAS No. 61170-73-8](/img/structure/B14598384.png)
1-Propanone, 1-[3-(chloromethyl)oxiranyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Propanone, 1-[3-(chloromethyl)oxiranyl]- is an organic compound with a unique structure that includes a ketone group and an epoxide ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Propanone, 1-[3-(chloromethyl)oxiranyl]- can be synthesized through several methods. One common approach involves the reaction of 1-propanone with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction typically occurs under mild conditions, with the base facilitating the formation of the epoxide ring .
Industrial Production Methods
In an industrial setting, the production of 1-Propanone, 1-[3-(chloromethyl)oxiranyl]- may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
1-Propanone, 1-[3-(chloromethyl)oxiranyl]- undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines or thiols.
Epoxide Ring Opening: The epoxide ring can be opened by nucleophiles, leading to the formation of diols or other functionalized compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reactions typically occur under mild conditions with the use of solvents like ethanol or methanol.
Epoxide Ring Opening: Reagents such as water, alcohols, or amines can be used to open the epoxide ring.
Major Products Formed
Nucleophilic Substitution: Products include substituted ketones with various functional groups.
Epoxide Ring Opening: Products include diols or other functionalized alcohols, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-Propanone, 1-[3-(chloromethyl)oxiranyl]- has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Material Science: It can be used in the development of novel polymers and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-Propanone, 1-[3-(chloromethyl)oxiranyl]- involves its reactivity with nucleophiles. The chloromethyl group and the epoxide ring are both reactive sites that can undergo nucleophilic attack. This reactivity allows the compound to participate in various chemical transformations, making it a valuable intermediate in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Butanone, 1-[3-(chloromethyl)oxiranyl]-: Similar structure but with an additional carbon in the ketone chain.
2-Propanone, 1-chloro-: Contains a chloro group but lacks the epoxide ring.
Uniqueness
1-Propanone, 1-[3-(chloromethyl)oxiranyl]- is unique due to the presence of both a ketone group and an epoxide ring. This combination of functional groups provides a distinct reactivity profile, making it a versatile compound in various chemical reactions and applications .
Eigenschaften
CAS-Nummer |
61170-73-8 |
|---|---|
Molekularformel |
C6H9ClO2 |
Molekulargewicht |
148.59 g/mol |
IUPAC-Name |
1-[3-(chloromethyl)oxiran-2-yl]propan-1-one |
InChI |
InChI=1S/C6H9ClO2/c1-2-4(8)6-5(3-7)9-6/h5-6H,2-3H2,1H3 |
InChI-Schlüssel |
YHKVVHILSGKJIX-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)C1C(O1)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(5-Phenylbicyclo[3.3.1]nonan-2-ylidene)hydroxylamine](/img/structure/B14598319.png)
![Butyl methyl [hydroxy(phenyl)methyl]phosphonate](/img/structure/B14598320.png)
![2-[(Benzylsulfanyl)methyl]-6-[(diethylamino)methyl]-4-nitrophenol](/img/structure/B14598321.png)


![3-[Benzyl(methyl)amino]-2-methyl-2,3-dihydro-1H-inden-1-ol](/img/structure/B14598332.png)
![{[(2-Aminophenyl)methyl]sulfamoyl}acetic acid](/img/structure/B14598354.png)


![1-[2-(2-Chlorophenyl)pent-4-enyl]imidazole;nitric acid](/img/structure/B14598367.png)

![N-{[Ethoxy(dimethyl)silyl]methyl}-2-methylpropan-1-amine](/img/structure/B14598372.png)
